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Compound of Interest

Compound Name: BN 50739

Cat. No.: B1667332 Get Quote

An In-depth Overview of the Platelet-Activating Factor Receptor Antagonist

Introduction
BN 50739 is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1]

PAF is a key phospholipid mediator involved in a wide range of physiological and pathological

processes, including inflammation, thrombosis, and shock.[1][2] By blocking the PAF receptor,

BN 50739 has demonstrated significant therapeutic potential in preclinical models of traumatic

and endotoxic shock, as well as ischemia-reperfusion injury.[1][3][4] This technical guide

provides a comprehensive overview of BN 50739, including its mechanism of action,

quantitative data on its activity, detailed experimental protocols, and key signaling pathways, to

support further research and drug development efforts.
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Property Value

Chemical Name
N-(2-chlorophenyl)-9-methyl-2-thieno[3,2-f][1][5]

[6]triazolo[4,3-a][1][5]diazepine-6-carboxamide

CAS Number 128672-07-1

Molecular Formula C28H26ClN5O2S3

Molecular Weight 596.19 g/mol [7]

SMILES String
COc1ccc(cc1OC)SCC(=S)N1CCc2c(C1)sc1c2C

(=NCc2n1c(C)nn2)c1ccccc1Cl[6]

Mechanism of Action
BN 50739 functions as a competitive antagonist at the platelet-activating factor receptor

(PAFR), a G-protein coupled receptor (GPCR). Binding of PAF to its receptor typically activates

downstream signaling cascades through Gq and Gi proteins. The Gq pathway involves the

activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium stores, leading to a variety of cellular responses. The Gi

pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (camp) levels. BN 50739
competitively binds to the PAFR, preventing PAF from initiating these signaling events.

Quantitative Data
The following tables summarize the available quantitative data for BN 50739's biological

activity.

Table 1: Receptor Binding Affinity

Parameter Species Value Reference

pKi Human 6.9 [6]

Table 2: In Vitro Efficacy
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Assay Cell Type/System IC50 Reference

PAF-induced Platelet

Aggregation

Washed Rabbit

Platelets
50 nM [1]

PAF-induced Calcium

Mobilization

Neurohybrid NG108-

15 Cells
4.8 nM [2]

PAF-induced

Phosphoinositide

Turnover

Neurohybrid NG108-

15 Cells
3.6 nM [2]

Table 3: In Vivo Efficacy

Animal Model Species Dose Effect Reference

Traumatic Shock Rat 10 mg/kg (i.v.)

Prolonged

survival time and

attenuated

biochemical

markers of

shock.

[1]

Endotoxic Shock Rabbit 10 mg/kg (i.p.)

Reduced 24-hour

mortality rate

from 75% to

22%.

[3]

Ischemia-

induced

Ventricular

Arrhythmias

Isolated Rat

Heart
10 µM

Reduced

incidence of

ventricular

tachycardia and

fibrillation.

[4]

Signaling Pathways and Experimental Workflows
Signaling Pathway
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Experimental Workflows
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Aggregation Assay
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Experimental Protocols
PAF-induced Platelet Aggregation Assay
Objective: To determine the inhibitory effect of BN 50739 on PAF-induced platelet aggregation.

Materials:

BN 50739

Platelet-Activating Factor (PAF)

Washed rabbit platelets

Tyrode's buffer (pH 7.4)

Aggregometer

Procedure:

Prepare washed rabbit platelets and resuspend them in Tyrode's buffer to a final

concentration of 3-5 x 10^8 platelets/mL.

Pre-warm the platelet suspension to 37°C.

Add 450 µL of the platelet suspension to a siliconized glass cuvette with a stir bar.

Add 50 µL of BN 50739 at various concentrations (or vehicle control) and incubate for 2-5

minutes at 37°C with stirring.

Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 1.85 nM).[1]

Record the change in light transmission for 5-10 minutes using an aggregometer.

The percentage of inhibition is calculated by comparing the maximal aggregation in the

presence of BN 50739 to that of the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

BN 50739 concentration.
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Calcium Mobilization Assay
Objective: To measure the inhibition of PAF-induced intracellular calcium mobilization by BN
50739.

Materials:

BN 50739

Platelet-Activating Factor (PAF)

PAFR-expressing cells (e.g., neurohybrid NG108-15 cells)

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Fluorescence plate reader with kinetic reading capabilities

Procedure:

Seed PAFR-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at

37°C, according to the dye manufacturer's instructions.

Wash the cells with HBSS to remove extracellular dye.

Add BN 50739 at various concentrations (or vehicle control) to the wells and incubate for 10-

20 minutes.

Measure baseline fluorescence for a short period.

Add PAF to the wells to stimulate calcium release and immediately begin kinetic

fluorescence reading for several minutes.

The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

Calculate the percentage of inhibition of the PAF-induced calcium response by BN 50739.
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Determine the IC50 value from the concentration-response curve.

In Vivo Traumatic Shock Model (Rat)
Objective: To evaluate the protective effects of BN 50739 in a rat model of traumatic shock.

Materials:

BN 50739

Male Wistar or Sprague-Dawley rats (250-350 g)

Noble-Collip drum

Anesthetic (e.g., pentobarbital)

Catheters for drug administration and blood pressure monitoring

Procedure:

Anesthetize the rats and insert catheters into the femoral artery (for blood pressure

monitoring) and vein (for drug administration).

Subject the anesthetized rats to trauma using a Noble-Collip drum (e.g., 40 revolutions/min

for 10 minutes).

Administer BN 50739 (e.g., 10 mg/kg, i.v.) or vehicle at a specified time point (e.g., 10

minutes post-trauma).[1]

Monitor mean arterial blood pressure continuously.

Collect blood samples at various time points to measure biochemical markers of shock (e.g.,

plasma cathepsin D, myocardial depressant factor).

Record survival time.

Compare the physiological and biochemical parameters and survival rates between the BN
50739-treated and vehicle-treated groups.
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Pharmacokinetics and Metabolism
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of BN
50739 is not extensively available in the public domain. Preclinical pharmacokinetic studies are

essential to fully characterize the drug-like properties of this compound and to guide its

potential clinical development.

Conclusion
BN 50739 is a well-characterized, potent, and specific antagonist of the PAF receptor with

demonstrated efficacy in various in vitro and in vivo models of inflammatory and shock states.

The quantitative data and experimental protocols provided in this technical guide offer a

valuable resource for researchers and drug development professionals interested in further

exploring the therapeutic potential of BN 50739 and the role of PAF in disease. Further studies

are warranted to elucidate its pharmacokinetic profile and to translate the promising preclinical

findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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